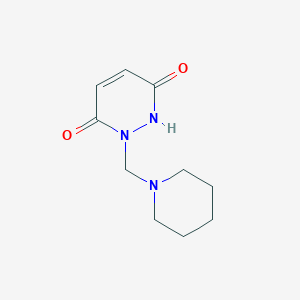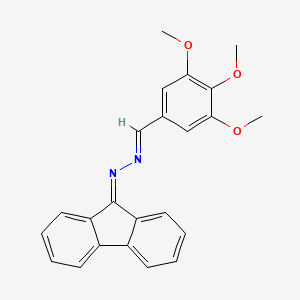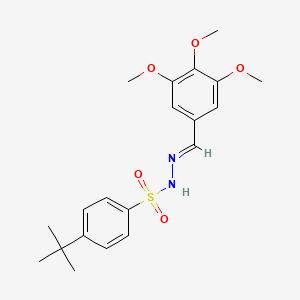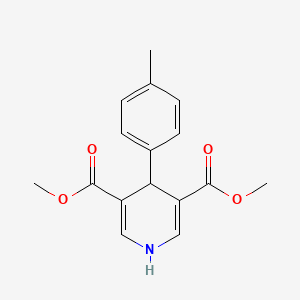![molecular formula C16H18ClN3O4S B3924434 4-chloro-N-{4-[(4-nitrophenyl)amino]butyl}benzenesulfonamide](/img/structure/B3924434.png)
4-chloro-N-{4-[(4-nitrophenyl)amino]butyl}benzenesulfonamide
Descripción general
Descripción
4-chloro-N-{4-[(4-nitrophenyl)amino]butyl}benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as Sulfanilamide or N-(4-nitrophenyl)-4-(4-sulfamoylphenyl)butanamide. This compound has been of great interest to researchers due to its potential use in scientific research applications.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-{4-[(4-nitrophenyl)amino]butyl}benzenesulfonamide involves the inhibition of the enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the production of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the growth and reproduction of bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have antibacterial properties and can inhibit the growth of many different types of bacteria. Additionally, this compound has been shown to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-N-{4-[(4-nitrophenyl)amino]butyl}benzenesulfonamide in lab experiments is its ability to inhibit the growth of bacteria. This makes it a useful tool for studying the role of sulfonamides in bacterial growth and reproduction. However, one limitation of this compound is that it may not be effective against all types of bacteria. Additionally, its potential as an anticancer agent has not been fully explored, and more research is needed to determine its effectiveness in this area.
Direcciones Futuras
There are many possible future directions for research involving 4-chloro-N-{4-[(4-nitrophenyl)amino]butyl}benzenesulfonamide. One area of interest is the development of new sulfonamide compounds with improved antibacterial properties. Additionally, further research is needed to determine the potential of this compound as an anticancer agent. Finally, more research is needed to fully understand the mechanism of action of sulfonamides and their role in inhibiting bacterial growth and reproduction.
Conclusion
In conclusion, this compound is a compound that has been of great interest to researchers due to its potential use in scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its role in scientific research.
Aplicaciones Científicas De Investigación
4-chloro-N-{4-[(4-nitrophenyl)amino]butyl}benzenesulfonamide has been used in scientific research for various purposes. It has been used as a tool to study the role of sulfonamides in inhibiting the growth of bacteria. It has also been used to study the effect of sulfonamides on the activity of enzymes. Additionally, this compound has been used in cancer research to study its potential as an anticancer agent.
Propiedades
IUPAC Name |
4-chloro-N-[4-(4-nitroanilino)butyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c17-13-3-9-16(10-4-13)25(23,24)19-12-2-1-11-18-14-5-7-15(8-6-14)20(21)22/h3-10,18-19H,1-2,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFNWTYVKJLFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B3924353.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B3924365.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B3924381.png)
![2-(4-methylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B3924400.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}propanamide](/img/structure/B3924412.png)
![N-[(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-ethoxyphenoxy)-N-methylethanamine](/img/structure/B3924421.png)




![N-(2-methyl-5-nitrophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B3924463.png)
![N-(2-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B3924471.png)
![3-methoxy-6-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridazine](/img/structure/B3924477.png)